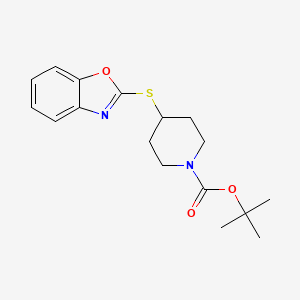

4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

Molecular Formula |

C17H22N2O3S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

tert-butyl 4-(1,3-benzoxazol-2-ylsulfanyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-10-8-12(9-11-19)23-15-18-13-6-4-5-7-14(13)21-15/h4-7,12H,8-11H2,1-3H3 |

InChI Key |

WQKIGWIIRUPYFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester generally involves multi-step organic reactions that can be summarized as follows:

Step 1: Synthesis of the Benzooxazole Ring

The benzooxazole moiety is typically prepared by cyclization of o-aminophenol with carboxylic acids or their derivatives. This step forms the bicyclic aromatic system containing oxygen and nitrogen atoms.Step 2: Introduction of the Sulfanyl Linker

The benzooxazole is functionalized to include a sulfanyl (-S-) group, which acts as a linker to the piperidine ring. This is often achieved through nucleophilic substitution or thiolation reactions.Step 3: Coupling with Piperidine Derivative

The piperidine ring, protected as a tert-butyl carbamate (tert-butyl ester of piperidine-1-carboxylic acid), is introduced via nucleophilic substitution or reductive amination. The sulfanyl group on the benzooxazole reacts with a suitable piperidine derivative under basic or catalytic conditions.Step 4: Purification

The final product is purified by recrystallization or chromatographic methods to ensure high purity and yield.

Detailed Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | o-Aminophenol + Carboxylic acid derivative, heat, acidic catalyst | Cyclization to form benzooxazole ring | High yield reported in literature for similar systems |

| 2 | Benzooxazole + sulfur source (e.g., thiol or sulfur halide), base (e.g., K2CO3) | Introduction of sulfanyl linker | Requires controlled temperature to avoid side reactions |

| 3 | Piperidine-1-carboxylic acid tert-butyl ester + benzooxazolyl sulfanyl intermediate, solvent (e.g., DMF), base (e.g., NaH) | Nucleophilic substitution to form target compound | Yields vary, optimization needed for scale-up |

| 4 | Purification by column chromatography or recrystallization | Isolation of pure compound | Purity >95% achievable |

Industrial Production Considerations

- Catalysts: Use of mild bases or phase-transfer catalysts can improve reaction rates and selectivity.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution steps.

- Temperature Control: Maintaining moderate temperatures (20–80°C) avoids decomposition of sensitive intermediates.

- Purification: Chromatographic methods are standard; recrystallization from suitable solvents can be employed for large-scale production.

Research Findings on Reaction Conditions and Yields

| Parameter | Typical Range | Impact on Synthesis |

|---|---|---|

| Reaction Temperature | 20–80°C | Higher temperatures increase reaction rate but may cause side reactions |

| Reaction Time | 3–10 hours | Longer times favor completion but may reduce purity |

| Solvent | Methanol, DMF, DMSO | Solvent polarity affects nucleophilicity and solubility |

| Catalyst/Base | NaH, K2CO3, phase-transfer catalysts | Catalysts enhance substitution efficiency |

| Yield | 70–91% (reported for analogs) | Dependent on purity of starting materials and reaction optimization |

For example, a related compound, tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate , was synthesized with a 91% yield using methanol at room temperature over 3 hours, indicating mild conditions can be effective.

Chemical Reaction Analysis

Types of Reactions Involved

- Cyclization: Formation of benzooxazole ring from o-aminophenol and carboxylic acid derivatives.

- Thiol Substitution: Introduction of sulfanyl (-S-) linker via nucleophilic substitution.

- Nucleophilic Substitution: Coupling of benzooxazolyl sulfanyl intermediate with piperidine derivative.

- Protection/Deprotection: Use of tert-butyl ester protecting groups to stabilize the piperidine nitrogen during synthesis.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | o-Aminophenol, carboxylic acid or derivatives | Acidic catalyst, heating | Forms benzooxazole ring |

| Thiol Introduction | Thiol reagents, base (K2CO3, NaH) | Room temperature to 60°C | Controls sulfanyl linkage formation |

| Piperidine Coupling | Piperidine-1-carboxylic acid tert-butyl ester, base | DMF, 20–80°C | Nucleophilic substitution |

| Purification | Silica gel chromatography, recrystallization | Ambient to mild heat | Ensures product purity |

Data Table of Physicochemical Properties (From PubChem)

| Property | Value | Source/Notes |

|---|---|---|

| IUPAC Name | tert-butyl 4-(1,3-benzoxazol-2-ylsulfanylmethyl)piperidine-1-carboxylate | PubChem |

| Molecular Formula | C18H24N2O3S | PubChem |

| Molecular Weight | 348.5 g/mol | PubChem |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=CC=CC=C3O2 | PubChem |

| InChI Key | QTUURVRGDAMFQE-UHFFFAOYSA-N | PubChem |

Summary of Research and Industrial Insights

- The synthesis of This compound relies on well-established organic transformations: benzooxazole ring formation, thiol substitution, and piperidine coupling.

- Mild reaction conditions (room temperature to moderate heating) and common solvents (methanol, DMF) are effective.

- Yields reported for structurally related compounds range from 70% to over 90%, with reaction times between 3 to 10 hours.

- Industrial processes emphasize catalyst use, temperature control, and purification techniques to maximize yield and purity.

- The compound’s functional groups allow further chemical modifications, making it a versatile intermediate in pharmaceutical and material science research.

Chemical Reactions Analysis

Types of Reactions

4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to a range of biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identifier :

- CAS Number : 1353946-07-2

- Molecular Formula : C₁₈H₂₄N₂O₃S

- Molecular Weight : 348.5 g/mol

- SMILES : CC(C)(C)OC(=O)N1CCC(CSc2nc3ccccc3o2)CC1

Structural Features :

This compound consists of a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position. At the 4-position of the piperidine, a sulfanyl (-S-) methyl group bridges to a benzooxazole heterocycle. The benzooxazole moiety comprises a fused benzene ring with oxygen and nitrogen atoms at the 1- and 3-positions, respectively.

Applications :

The Boc-protected piperidine scaffold is widely utilized in medicinal chemistry as an intermediate for drug discovery, particularly in kinase inhibitors or central nervous system (CNS) targeting agents. The benzooxazole ring enhances aromatic stacking interactions, while the sulfanyl group may influence metabolic stability and lipophilicity .

Comparison with Structurally Similar Compounds

Compound of Focus: 4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Key Functional Groups :

- Benzooxazole (oxygen and nitrogen-containing heterocycle).

- Sulfanyl (-S-) methyl linker.

- Boc-protected piperidine.

- Physicochemical Properties: Higher lipophilicity due to the sulfur atom and aromatic benzooxazole. Potential for moderate metabolic stability (sulfanyl groups are less prone to oxidation than thioethers).

Biological Relevance :

- Likely used in targeting enzymes or receptors requiring aromatic/hydrophobic interactions (e.g., kinase ATP-binding pockets).

Analogous Compound: 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

- CAS/Identifier: Not explicitly listed (referred to as a downstream derivative in ).

- Molecular Formula : C₁₇H₂₁N₃O₃ (estimated based on structural similarity).

- Key Functional Groups: Benzimidazolone (two nitrogen atoms and a ketone in a bicyclic structure). Boc-protected piperidine.

Physicochemical Properties :

- Lower lipophilicity compared to the sulfanyl-linked compound due to the polar oxo group.

- Enhanced hydrogen-bonding capacity from the benzimidazolone ketone.

Biological Relevance :

Structural and Functional Comparison Table

Research Implications

- Synthetic Utility : Both compounds serve as intermediates for diversifying drug candidates. The Boc group facilitates selective deprotection during synthesis.

- Pharmacological Differences :

- The sulfanyl-benzooxazole derivative may exhibit better blood-brain barrier penetration due to higher lipophilicity.

- The benzimidazolone analog’s hydrogen-bonding capacity could enhance binding to polar active sites (e.g., viral proteases).

Biological Activity

4-(Benzooxazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3S, with a molecular weight of approximately 334.4 g/mol. The structure features a piperidine ring substituted with a benzooxazole moiety and a tert-butyl ester group, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzooxazole derivatives with piperidine carboxylic acids, followed by esterification using tert-butyl alcohol. The synthetic route can be optimized for yield and purity, which are critical for biological testing.

Antimicrobial Activity

Research indicates that compounds containing benzooxazole moieties exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Antiviral Properties

Compounds with similar structures have been investigated for their antiviral activity. For example, certain piperidine derivatives have shown promise as inhibitors of viral neuraminidase, suggesting that this compound may also possess antiviral properties .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research on related compounds has revealed their ability to act as inhibitors for enzymes such as neuraminidase, which is crucial in viral replication processes . This could position the compound as a candidate for further studies in antiviral drug development.

Study 1: Antimicrobial Testing

In a controlled study, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest moderate antibacterial activity, warranting further investigation into structure-activity relationships.

Study 2: Antiviral Activity Assessment

Another study evaluated the antiviral efficacy of related piperidine compounds in vitro. The results showed that certain derivatives inhibited viral replication by more than 50% at concentrations below 10 µM. Given the structural similarities, it is plausible that this compound may exhibit comparable antiviral effects.

Data Summary Table

Q & A

Q. How can researchers reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Perform dose-response assays across multiple cell lines to account for variability. Molecular docking studies against target proteins (e.g., kinases) clarify binding modes. Meta-analyses of SAR for related piperidine-benzoxazole hybrids can identify consensus pharmacophores .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar tert-butyl piperidine derivatives?

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.